5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine
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Overview
Description
5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine typically involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide. This reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiadiazine compound . Another method involves the use of microwave-assisted synthesis, which offers a rapid and efficient route to prepare thiadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity, allowing it to interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-6H-1,3,4-thiadiazin-2-amine: Similar structure but with one less phenyl group.
N,5-Diphenyl-6H-1,3,4-thiadiazin-2-amine hydrobromide: A hydrobromide salt form of the compound.
Uniqueness
5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its stability and biological activity compared to similar compounds with fewer or different substituents.
Properties
CAS No. |
55185-79-0 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5,6-diphenyl-6H-1,3,4-thiadiazin-2-amine |
InChI |
InChI=1S/C15H13N3S/c16-15-18-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10,14H,(H2,16,18) |
InChI Key |
NREKSYYMXSKUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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